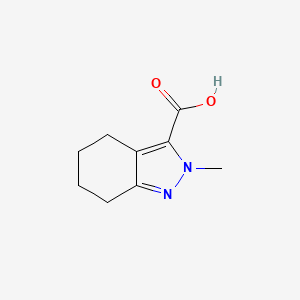

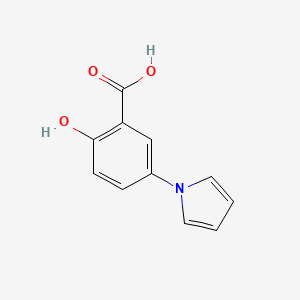

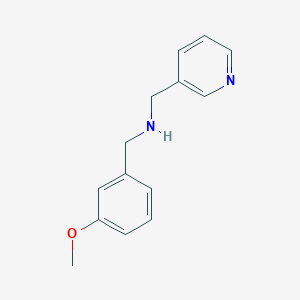

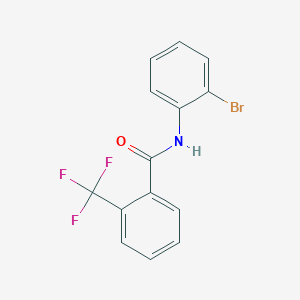

5-Fluoro-2-(4-fluorophenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-(4-fluorophenoxy)aniline (FFA) is a fluorinated aniline compound with a wide range of applications and uses in the scientific and medical fields. This compound has been studied extensively in recent years due to its unique properties and potential for use in many different areas.

Scientific Research Applications

Kinase Inhibitors Development

Research has shown the utility of fluorinated anilines in the development of kinase inhibitors. A study performed docking and quantitative structure–activity relationship (QSAR) analyses on various fluorinated anilines, including derivatives complexed with c-Met kinase. These studies help understand the molecular orientations and conformations contributing to inhibitory activity, offering insights into the design of effective kinase inhibitors (Caballero et al., 2011).

Novel Synthetic Methods

Innovative synthetic methods have been developed for constructing complex molecules. For instance, a monodentate transient directing group assisted in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes using 2-Fluoro-5-(trifluoromethyl)aniline, showcasing a technique for efficiently constructing quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Fluorescence Studies

Fluorinated anilines have been studied for their fluorescence quenching capabilities, providing valuable data for understanding the molecular interactions in fluorescent compounds. This includes the investigation of boronic acid derivatives' fluorescence quenching by aniline in various solvents, contributing to the knowledge of fluorescence mechanisms and the design of new fluorescent materials (Geethanjali et al., 2015).

Electrochromic Materials

Fluorinated anilines are also used in the synthesis of electrochromic materials. A study highlights the electrochemical synthesis of novel polymers based on aniline derivatives, showing significant potential for use as counter electrodes in dye-sensitized solar cells. This demonstrates the role of fluorinated anilines in developing energy-efficient materials (Shahhosseini et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

5-fluoro-2-(4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDRMBDSYBIOJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346609 |

Source

|

| Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20653-64-9 |

Source

|

| Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)